An In-Depth Technical Guide to the Chemical Structure of Ethyl 1-Thio-β-D-glucuronide
An In-Depth Technical Guide to the Chemical Structure of Ethyl 1-Thio-β-D-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-Thio-β-D-glucuronide is a sulfur-containing analog of ethyl glucuronide, a well-known metabolite of ethanol. As a thioglucuronide, this molecule holds significant interest for researchers in drug metabolism, toxicology, and carbohydrate chemistry. The replacement of the anomeric oxygen with sulfur imparts unique chemical and biological properties, influencing its stability, reactivity, and interaction with biological systems. This guide provides a comprehensive overview of the chemical structure of Ethyl 1-Thio-β-D-glucuronide, its synthesis, structural elucidation, and its relevance in the broader context of drug development.
Core Chemical Structure and Nomenclature
Ethyl 1-Thio-β-D-glucuronide is a derivative of D-glucuronic acid, a key molecule in phase II drug metabolism responsible for the detoxification and excretion of various xenobiotics and endogenous compounds.[1] The structure is characterized by a pyranose ring of D-glucuronic acid where the anomeric hydroxyl group at the C-1 position is replaced by an ethylthio (-SEt) group.
Key Structural Features:
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D-Glucuronic Acid Backbone: The core is a six-membered pyranose ring derived from glucose, where the primary alcohol at the C-6 position is oxidized to a carboxylic acid.[2]
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Thioglycosidic Bond: A sulfur atom links the anomeric carbon (C-1) of the glucuronic acid moiety to an ethyl group. This C-S bond is known as a thioglycosidic bond.
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Stereochemistry: The "D" designation refers to the stereoconfiguration at C-5, inherited from D-glucose. The "β" designation indicates that the ethylthio group at the anomeric center (C-1) is in the equatorial position, trans to the hydroxyl group at C-2. This is the thermodynamically more stable anomer for most glucose derivatives.
Systematic and Common Names:
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IUPAC Name: (2S,3S,4S,5R,6S)-6-(Ethylsulfanyl)-3,4,5-trihydroxyoxane-2-carboxylic acid[3]
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Common Synonyms: Ethyl 1-Thio-β-D-glucopyranosiduronic Acid, Ethyl D-thioglucuronide[3]
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CAS Number: 755710-39-5[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 1-Thio-β-D-glucuronide is presented in the table below. Note that some of these properties are computed due to the limited availability of experimental data in the literature.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₆S | |
| Molecular Weight | 238.26 g/mol | |
| Monoisotopic Mass | 238.05110934 Da | |
| Computed XLogP3 | -0.6 |
Synthesis of Ethyl 1-Thio-β-D-glucuronide
The synthesis of thioglycuronides presents unique challenges due to the electron-withdrawing nature of the C-5 carboxylic acid group, which deactivates the anomeric center towards glycosylation. Therefore, a common and more reliable strategy involves a two-stage process:
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Formation of the Thioglycoside: First, the corresponding thioglucoside, Ethyl 1-Thio-β-D-glucopyranoside, is synthesized.
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Oxidation to the Glucuronide: The primary alcohol at the C-6 position of the thioglucoside is then selectively oxidized to a carboxylic acid.
This approach circumvents the difficulties associated with direct glycosylation using a glucuronic acid donor.
Illustrative Synthetic Pathway
The following diagram outlines a representative workflow for the synthesis of Ethyl 1-Thio-β-D-glucuronide.
Caption: General synthetic workflow for Ethyl 1-Thio-β-D-glucuronide.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of Ethyl 1-Thio-β-D-glucopyranoside
This intermediate can be synthesized from per-acetylated glucose by reaction with ethanethiol in the presence of a Lewis acid catalyst, followed by deacetylation. This is a standard procedure in carbohydrate chemistry.
Step 2: TEMPO-mediated Oxidation of Ethyl 1-Thio-β-D-glucopyranoside
This step is crucial and relies on the use of a selective oxidizing agent that does not affect the sulfur atom. The combination of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) and a co-oxidant like [bis(acetoxy)iodo]benzene (BAIB) is highly effective for this transformation.
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Procedure:
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Ethyl 1-Thio-β-D-glucopyranoside is dissolved in a mixture of a suitable organic solvent (e.g., dichloromethane) and water.
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A catalytic amount of TEMPO (e.g., 0.2 equivalents) is added to the solution.
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The co-oxidant, BAIB (e.g., 2.5 equivalents), is added portion-wise at room temperature.
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The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched (e.g., with aqueous sodium thiosulfate), and the product is extracted into an organic solvent.
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The crude product is then purified, typically by silica gel chromatography, to yield the final Ethyl 1-Thio-β-D-glucuronide.
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This method is advantageous as it proceeds under mild conditions and is highly selective for the primary alcohol, preventing over-oxidation or degradation of the carbohydrate.
Structural Elucidation
The definitive confirmation of the chemical structure of Ethyl 1-Thio-β-D-glucuronide relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the pyranose ring protons, the ethyl group, and the exchangeable hydroxyl and carboxylic acid protons.
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Anomeric Proton (H-1): The signal for the anomeric proton is particularly diagnostic. In the β-anomer, it is expected to appear as a doublet with a large coupling constant (J ≈ 9-10 Hz) due to the trans-diaxial relationship with H-2.
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Ethyl Group: An upfield triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-S-CH₂-) would be observed.
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Ring Protons (H-2 to H-5): These protons would appear as a series of multiplets in the characteristic carbohydrate region (typically 3.0-4.5 ppm).
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
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Anomeric Carbon (C-1): The signal for the anomeric carbon is shifted upfield compared to its O-glycoside counterpart due to the presence of the less electronegative sulfur atom.
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Carboxyl Carbon (C-6): This signal would appear at the downfield end of the spectrum (typically >170 ppm).
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Other Carbons: The remaining carbons of the pyranose ring and the ethyl group would have characteristic chemical shifts.
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High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For Ethyl 1-Thio-β-D-glucuronide (C₈H₁₄O₆S), the expected monoisotopic mass is 238.0511 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would show a molecular ion peak (e.g., [M-H]⁻ or [M+Na]⁺) that matches this theoretical value with high accuracy (typically within 5 ppm).
Tandem mass spectrometry (MS/MS) can further confirm the structure by fragmenting the molecule and analyzing the resulting daughter ions. A characteristic fragmentation pattern would involve the cleavage of the thioglycosidic bond, leading to the loss of the ethylthio group.
Relevance in Drug Development and Research
The study of thioglucuronides is of significant interest to drug development professionals for several reasons:
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Metabolic Pathways: S-glucuronidation is a known, albeit less common, phase II metabolic pathway for drugs containing thiol groups. The biosynthesis of these conjugates is catalyzed by UDP-glucuronosyltransferases (UGTs), the same family of enzymes responsible for O-glucuronidation. Understanding the formation and fate of S-glucuronides is crucial for a complete picture of a drug's metabolism and disposition.
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Enzyme Inhibition and Probes: Thioglycoside analogs of natural substrates can serve as valuable tools to study the enzymes involved in glycoside metabolism. For instance, they can act as inhibitors of glycosidases, and their resistance to enzymatic hydrolysis makes them useful for structural and mechanistic studies.
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Prodrug Design: The glucuronidation pathway is sometimes exploited in prodrug design. A drug can be masked as a glucuronide conjugate, which is then cleaved by β-glucuronidase enzymes that are abundant in specific tissues, such as tumors, to release the active drug locally. Thio-analogs could offer alternative release profiles or stability.
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Synthetic Chemistry: Thioglycosides, including those derived from uronic acids, are versatile building blocks in synthetic carbohydrate chemistry. The anomeric thioalkyl group is stable to a wide range of reaction conditions used for protecting group manipulations but can be readily "activated" under specific conditions to act as a glycosyl donor for the synthesis of complex oligosaccharides.
Logical Flow of Application in Research
Sources
- 1. Ethyl glucuronide, a marker of alcohol consumption, correlates with metabolic markers of oxidant stress but not with hemolysis in stored red blood cells from healthy blood donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhytoBank: 1H NMR Spectrum (PHY0136675) [phytobank.ca]
- 3. Ethyl 1-Thio-D-glucuronide | C8H14O6S | CID 46783579 - PubChem [pubchem.ncbi.nlm.nih.gov]
